molecular formula C16H23N3O4S B5563248 N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide

N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B5563248
M. Wt: 353.4 g/mol
InChI Key: SHOABBLMXDRALE-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide is a compound known for its diverse biological activities and potential therapeutic applications. This compound belongs to a class of chemicals that are studied for their interesting chemical and biological properties.

Preparation Methods

The synthesis of N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves multi-step chemical reactions. The preparation methods include:

    Acylation: Introduction of the acetyl group to the amino phenyl moiety.

    Sulfonylation: Addition of the ethylsulfonyl group to the piperidine ring.

    Amidation: Formation of the carboxamide group on the piperidine ring.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: Replacement of a leaving group by a nucleophile.

    Amidation: Formation of amide bonds.

    Sulfonylation: Introduction of sulfonyl groups.

Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and amines. The major products formed from these reactions are derivatives with modified biological activities.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activities.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

N-[3-(acetylamino)phenyl]-1-(ethylsulfonyl)piperidine-4-carboxamide can be compared with other piperidine derivatives. Similar compounds include:

    N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)piperidine-4-carboxamide: Differing by the sulfonyl group.

    N-[3-(acetylamino)phenyl]piperidine-4-carboxamide: Lacking the sulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-3-24(22,23)19-9-7-13(8-10-19)16(21)18-15-6-4-5-14(11-15)17-12(2)20/h4-6,11,13H,3,7-10H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOABBLMXDRALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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